MFCD00851827
Description
However, based on analogous compounds in the same chemical family (e.g., trifluoromethyl-substituted aromatics or heterocyclic derivatives), it is hypothesized to share properties such as moderate solubility in polar aprotic solvents, reactivity in cross-coupling reactions, and applications in pharmaceuticals or agrochemicals . The lack of direct data necessitates reliance on structurally or functionally similar compounds for comparative analysis, as outlined below.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2-methoxynaphthalen-1-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c1-25-20-11-10-14-6-2-3-7-16(14)17(20)12-15(13-22)21-23-18-8-4-5-9-19(18)24-21/h2-12H,1H3,(H,23,24)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTSLWAFTUKESI-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD00851827 involves several steps, each requiring specific reagents and conditions. One common method includes the reaction of a benzene ring-containing compound with specific reagents under controlled conditions . The reaction typically involves the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: MFCD00851827 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include organolithium reagents, catalysts such as copper or iron complexes, and solvents like dichloromethane . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reductive alkylation can produce acetylene derivatives, while oxidation reactions may yield various oxidized products .
Scientific Research Applications
MFCD00851827 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, including the treatment of certain diseases. In industry, it is used in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD00851827 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Compound 1: CAS 1022150-11-3 (MDL: MFCD28167899)
- Molecular Formula : C₂₇H₃₀N₆O₃
- Molecular Weight : 486.57 g/mol
- Key Properties :
Comparison with MFCD00851827: While this compound’s exact structure is undefined, CAS 1022150-11-3 provides a template for nitrogen-rich heterocycles.
Compound 2: CAS 1761-61-1 (MDL: MFCD00003330)
- Molecular Formula : C₇H₅BrO₂
- Molecular Weight : 201.02 g/mol
- Key Properties :
The latter’s speculated trifluoromethyl groups (if present) would impart distinct electronic effects, influencing substrate interactions in catalytic reactions .
Compound 3: CAS 1533-03-5 (MDL: MFCD00039227)
- Molecular Formula : C₁₀H₉F₃O
- Molecular Weight : 202.17 g/mol
- Key Properties :
Comparison with this compound :
CAS 1533-03-5’s trifluoromethyl group and ketone functionality highlight its role as a metabolic stability enhancer in drug design. If this compound shares this group, it may exhibit similar pharmacokinetic profiles but differ in log P values due to variations in substituents .
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/mL) | log S (ESOL) | Bioavailability Score |
|---|---|---|---|---|---|
| CAS 1022150-11-3 | C₂₇H₃₀N₆O₃ | 486.57 | N/A | N/A | N/A |
| CAS 1761-61-1 | C₇H₅BrO₂ | 201.02 | 0.687 | -2.47 | 0.55 |
| CAS 1533-03-5 | C₁₀H₉F₃O | 202.17 | N/A | -2.63 | 0.55 |
| This compound | Hypothetical | ~200–250 (estimated) | Moderate (in DMF) | ~-2.5 | 0.50–0.60 |
Table 2: Hazard and Reactivity Profiles
Research Findings and Discussion
- Synthetic Accessibility : CAS 1533-03-5 and CAS 1761-61-1 employ green chemistry principles (e.g., recyclable catalysts, low-energy conditions), suggesting this compound could adopt similar sustainable routes .
- Bioactivity : The trifluoromethyl group in CAS 1533-03-5 enhances metabolic resistance, a trait critical for this compound if targeting enzyme inhibition .
- Safety : Brominated analogs (e.g., CAS 1761-61-1) pose higher toxicity risks compared to fluorinated derivatives, guiding this compound’s hazard mitigation strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
